molecular formula C8H9BrFN B1527275 [(4-Bromo-3-fluorophenyl)methyl](methyl)amine CAS No. 1250555-28-2

[(4-Bromo-3-fluorophenyl)methyl](methyl)amine

Cat. No.: B1527275
CAS No.: 1250555-28-2
M. Wt: 218.07 g/mol
InChI Key: BRWZARWIGCMZNR-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methylamine (CAS: 934361-39-4) is a secondary amine with the molecular formula C₈H₉BrFN. Its structure features a phenyl ring substituted with bromine at the 4-position and fluorine at the 3-position, linked to a methylamine group via a methylene bridge . The compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of bromine and fluorine, which modulate electronic properties and reactivity.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWZARWIGCMZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250555-28-2
Record name [(4-bromo-3-fluorophenyl)methyl](methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of (4-Bromo-3-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methylamine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Used in the study of enzyme interactions and receptor binding.

    Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The bromine and fluorine substituents play a crucial role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares (4-Bromo-3-fluorophenyl)methylamine with analogous compounds, highlighting key structural and functional differences:

Compound Name CAS Number Molecular Formula Substituent Positions Amine Type Purity Key Differences
(4-Bromo-3-fluorophenyl)methylamine 934361-39-4 C₈H₉BrFN 4-Bromo, 3-Fluoro Secondary N/A Reference compound
[(4-Bromo-3-fluorophenyl)methyl]dimethylamine 1346555-50-7 C₉H₁₁BrFN 4-Bromo, 3-Fluoro Tertiary 98% Tertiary amine; increased steric hindrance
1-(4-Bromo-2-fluorophenyl)-N-methylmethanamine 887139-06-2 C₈H₉BrFN 4-Bromo, 2-Fluoro Secondary 95% Fluorine at 2-position alters electronic distribution
(2-Bromo-5-fluorophenyl)methylamine 887139-05-1 C₈H₉BrFN 2-Bromo, 5-Fluoro Secondary 95% Bromine at 2-position; steric effects near amine
(4-Bromo-3-fluorophenyl)methylamine 1247432-21-8 C₁₁H₁₅BrFN 4-Bromo, 3-Fluoro Secondary N/A Bulkier butan-2-yl group enhances lipophilicity
Key Observations:
  • Substituent Positions : Fluorine at the 3-position (target compound) vs. 2-position (CAS 887139-06-2) alters electronic effects and steric accessibility. Bromine at 2-position (CAS 887139-05-1) may hinder nucleophilic reactions at the ortho position .
  • Amine Type : Tertiary amines (e.g., dimethyl variant) exhibit reduced basicity and nucleophilicity compared to secondary amines due to steric and electronic effects .

Research Findings and Trends

  • Steric Effects : Bulkier substituents (e.g., butan-2-yl) reduce crystallization tendencies, improving solubility in organic solvents .
  • Biological Activity : Substituted benzylamines are prevalent in FDA-approved drugs (e.g., antipsychotics). The target compound’s substituent pattern may optimize pharmacokinetic properties .

Biological Activity

(4-Bromo-3-fluorophenyl)methylamine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its aromatic ring enhances its reactivity and biological interactions, making it a compound of interest for therapeutic applications.

  • Molecular Formula : C9H11BrFN
  • SMILES Notation : CNCC1=CC(=C(C=C1)Br)F
  • Molecular Weight : 232.09 g/mol

The biological activity of (4-Bromo-3-fluorophenyl)methylamine is primarily attributed to its ability to interact with various biological targets, including:

  • Receptors : It acts as a competitive inhibitor, particularly targeting tyrosine kinases involved in cancer signaling pathways.
  • Enzymes : The compound can modulate the activity of specific enzymes, influencing downstream signaling pathways crucial for cellular functions.

Biological Activity Overview

Research indicates that (4-Bromo-3-fluorophenyl)methylamine exhibits the following biological activities:

  • Inhibition of Tyrosine Kinases : This compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is significant in cancer therapy.
  • Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains, indicating its role as an antimicrobial agent.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with initial findings suggesting it may reduce inflammation markers.

Case Study 1: Inhibition of EGFR

A study demonstrated that (4-Bromo-3-fluorophenyl)methylamine competes with ATP for binding at the active site of EGFR, leading to reduced phosphorylation and subsequent cell proliferation in cancer cell lines. The IC50 value was determined to be approximately 150 nM, indicating potent inhibitory activity.

Case Study 2: Antimicrobial Activity

In vitro assays assessed the antimicrobial efficacy of the compound against various bacterial strains. Results revealed that it inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests potential applications in treating bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (nM)Activity Type
(4-Bromo-3-fluorophenyl)methylamineC9H11BrFN150EGFR Inhibitor
(2-Bromo-3-fluorophenyl)methylamineC8H10BrF200EGFR Inhibitor
(4-Bromo-2-fluorophenyl)methylamineC8H10BrF180EGFR Inhibitor

Synthesis Methods

The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves:

  • Starting Materials : 4-bromo-3-fluorobenzyl chloride and methylamine.
  • Reaction Conditions : Conducted under reflux conditions in a suitable solvent, often using a base such as sodium hydroxide to facilitate nucleophilic substitution.

Applications in Research and Industry

The compound's unique structure allows it to be utilized in:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Organic Synthesis : As an intermediate for synthesizing more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Bromo-3-fluorophenyl)methyl](methyl)amine
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[(4-Bromo-3-fluorophenyl)methyl](methyl)amine

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